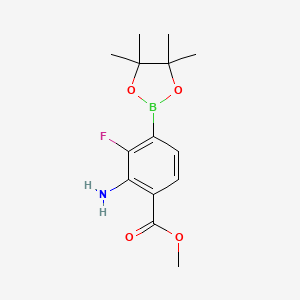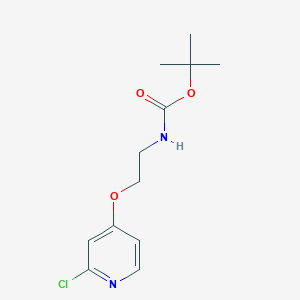
1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole is a complex organic compound that features a cyclopropylmethyl group and a dioxaborolane moiety attached to an indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole typically involves multiple steps. One common approach is to start with the indole core and introduce the cyclopropylmethyl group through a Friedel-Crafts alkylation reaction. The dioxaborolane moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of automated synthesis platforms can help in scaling up the production process.
化学反応の分析
Types of Reactions
1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole core or the cyclopropylmethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
科学的研究の応用
1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industry: Used in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The dioxaborolane moiety can participate in boron-mediated reactions, which are important in organic synthesis and catalysis.
類似化合物との比較
Similar Compounds
1-(cyclopropylmethyl)-1H-Indole: Lacks the dioxaborolane moiety, making it less versatile in boron-mediated reactions.
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole: Similar structure but without the cyclopropylmethyl group, affecting its reactivity and applications.
Uniqueness
1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole is unique due to the combination of the cyclopropylmethyl group and the dioxaborolane moiety, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C18H24BNO2 |
|---|---|
分子量 |
297.2 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C18H24BNO2/c1-17(2)18(3,4)22-19(21-17)16-11-14-7-5-6-8-15(14)20(16)12-13-9-10-13/h5-8,11,13H,9-10,12H2,1-4H3 |
InChIキー |
RXOBHMCDBMGEEZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2CC4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


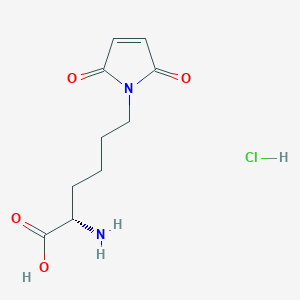
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)




![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
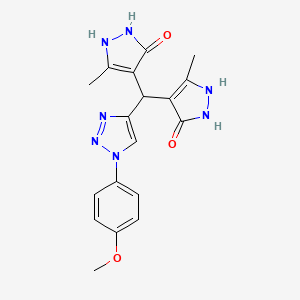
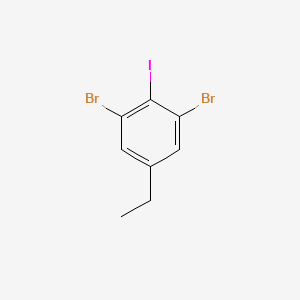
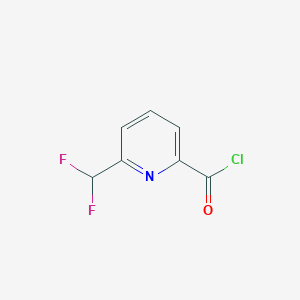
methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)
![(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13920001.png)
